molecular formula C19H18O2 B12432505 1,7-Diphenyl-5-hydroxy-4,6-heptadien-3-one

1,7-Diphenyl-5-hydroxy-4,6-heptadien-3-one

Cat. No.: B12432505
M. Wt: 278.3 g/mol
InChI Key: MJCANANSGRMBIC-UHFFFAOYSA-N
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Description

(4Z,6E)-5-Hydroxy-1,7-diphenylhepta-4,6-dien-3-one is an organic compound known for its unique structure and potential applications in various fields. This compound features a hepta-4,6-dien-3-one backbone with hydroxy and diphenyl substituents, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z,6E)-5-Hydroxy-1,7-diphenylhepta-4,6-dien-3-one typically involves the following steps:

    Aldol Condensation: The initial step involves the aldol condensation of benzaldehyde with acetone to form 1,5-diphenylpent-1-en-3-one.

    Hydroxylation: The next step is the hydroxylation of the intermediate product to introduce the hydroxy group at the 5th position.

    Isomerization: The final step involves the isomerization of the double bonds to achieve the (4Z,6E) configuration.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can also be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(4Z,6E)-5-Hydroxy-1,7-diphenylhepta-4,6-dien-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds and carbonyl group can be reduced to form saturated compounds.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-oxo-1,7-diphenylhepta-4,6-dien-3-one.

    Reduction: Formation of 5-hydroxy-1,7-diphenylheptane.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

(4Z,6E)-5-Hydroxy-1,7-diphenylhepta-4,6-dien-3-one has several scientific research applications:

    Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of (4Z,6E)-5-Hydroxy-1,7-diphenylhepta-4,6-dien-3-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the phenyl groups can engage in π-π interactions. These interactions can modulate the activity of biological pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    (4Z,6E)-5-Hydroxy-1,7-diphenylhepta-4,6-dien-3-one: Unique due to its specific double bond configuration and hydroxy substitution.

    1,7-Diphenylhepta-4,6-dien-3-one: Lacks the hydroxy group, resulting in different chemical properties.

    5-Hydroxy-1,7-diphenylheptane: Saturated version with different reactivity.

Uniqueness

(4Z,6E)-5-Hydroxy-1,7-diphenylhepta-4,6-dien-3-one is unique due to its specific (4Z,6E) configuration, which imparts distinct stereochemical properties and reactivity compared to its analogs. This configuration can influence its interaction with biological targets and its overall chemical behavior.

Properties

Molecular Formula

C19H18O2

Molecular Weight

278.3 g/mol

IUPAC Name

5-hydroxy-1,7-diphenylhepta-4,6-dien-3-one

InChI

InChI=1S/C19H18O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-11,13,15,20H,12,14H2

InChI Key

MJCANANSGRMBIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C=C(C=CC2=CC=CC=C2)O

Origin of Product

United States

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